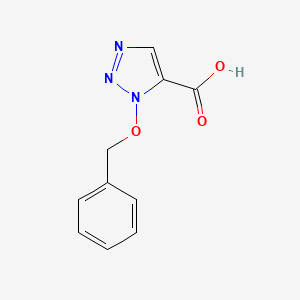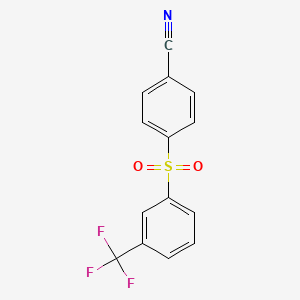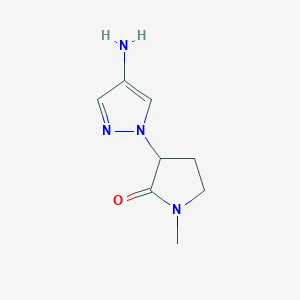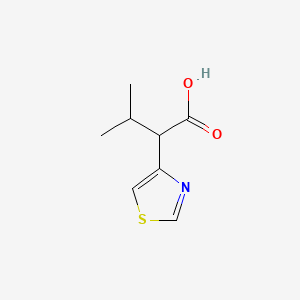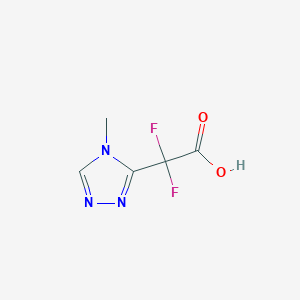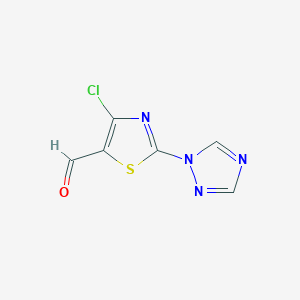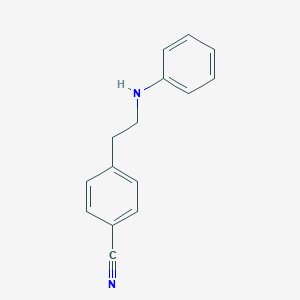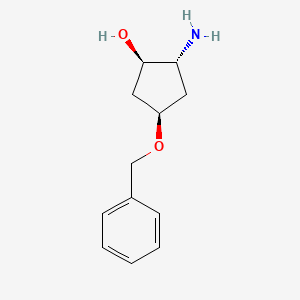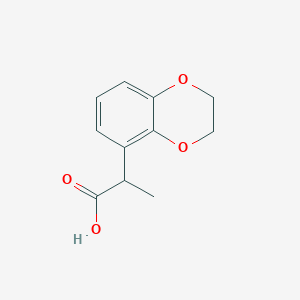![molecular formula C13H14N2O4S B13062937 2-((Tert-butoxycarbonyl)amino)thieno[2,3-b]pyridine-3-carboxylic acid](/img/structure/B13062937.png)
2-((Tert-butoxycarbonyl)amino)thieno[2,3-b]pyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((Tert-butoxycarbonyl)amino)thieno[2,3-b]pyridine-3-carboxylic acid is a heterocyclic compound that features a thieno[2,3-b]pyridine core structure. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the tert-butoxycarbonyl (Boc) protecting group makes it a valuable intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-butoxycarbonyl)amino)thieno[2,3-b]pyridine-3-carboxylic acid typically involves the following steps:
Formation of the Thieno[2,3-b]pyridine Core: This can be achieved through the reaction of 2-thioxopyridine-3-carbonitrile with appropriate reagents to form the thieno[2,3-b]pyridine ring system.
Introduction of the Boc-Protected Amino Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((Tert-butoxycarbonyl)amino)thieno[2,3-b]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen and sulfur atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of reduced thieno[2,3-b]pyridine derivatives .
Scientific Research Applications
2-((Tert-butoxycarbonyl)amino)thieno[2,3-b]pyridine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting kinases and other enzymes.
Organic Synthesis: The compound is used as a building block in the synthesis of complex heterocyclic molecules.
Biological Studies: It is employed in the study of biological pathways and mechanisms, especially those involving sulfur-containing heterocycles.
Industrial Applications: The compound’s stability and reactivity make it useful in various industrial processes, including the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-((tert-butoxycarbonyl)amino)thieno[2,3-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-b]pyridine-2-carboxamidine: Another thieno[2,3-b]pyridine derivative with different functional groups.
2-Amino-3-carboxamido-thieno[2,3-b]pyridine: Known for its anti-proliferative activity against cancer cell lines.
Uniqueness
2-((Tert-butoxycarbonyl)amino)thieno[2,3-b]pyridine-3-carboxylic acid is unique due to the presence of the Boc-protected amino group, which provides stability and allows for selective deprotection under mild conditions. This makes it a versatile intermediate in synthetic chemistry .
Properties
Molecular Formula |
C13H14N2O4S |
|---|---|
Molecular Weight |
294.33 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]thieno[2,3-b]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H14N2O4S/c1-13(2,3)19-12(18)15-10-8(11(16)17)7-5-4-6-14-9(7)20-10/h4-6H,1-3H3,(H,15,18)(H,16,17) |
InChI Key |
IGSXUOJCIJZVJF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C2=C(S1)N=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


